molecular formula C10H13ClF3N B2855634 (2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride CAS No. 84580-05-2

(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride

Cat. No.: B2855634
CAS No.: 84580-05-2
M. Wt: 239.67
InChI Key: KNZJORFGDAWXSK-FJXQXJEOSA-N
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Description

(2S)-1-[4-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride is a chiral amine derivative featuring a trifluoromethyl-substituted phenyl group attached to a propane backbone. The stereochemistry at the second carbon (S-configuration) and the electron-withdrawing trifluoromethyl group are critical to its physicochemical properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name

(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c1-7(14)6-8-2-4-9(5-3-8)10(11,12)13;/h2-5,7H,6,14H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZJORFGDAWXSK-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, also known as trifluoromethylphenylpropanamine , is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is (S)-1-(4-(trifluoromethyl)phenyl)propan-2-amine hydrochloride. It possesses a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The molecular formula is C10H12F3NHClC_{10}H_{12}F_3N\cdot HCl with a molecular weight of 239.66 g/mol.

Biological Activity Overview

The biological activity of this compound has been linked to various pharmacological effects, particularly in the central nervous system (CNS). Its structural features suggest potential interactions with neurotransmitter systems.

  • Dopaminergic Activity : The compound may interact with dopamine receptors, influencing dopaminergic signaling pathways relevant to conditions like schizophrenia and Parkinson's disease.
  • Serotonergic Activity : Preliminary studies indicate potential effects on serotonin receptors, which could be beneficial in treating mood disorders.

Structure-Activity Relationships (SAR)

Research has shown that modifications to the trifluoromethyl group and the phenyl moiety can significantly alter the compound's biological activity. For instance, variations in the alkyl chain length or branching can impact receptor affinity and selectivity.

ModificationEffect on Activity
Increased chain lengthEnhanced binding to dopamine receptors
Altered substitution on phenyl ringVariable effects on serotonin receptor activity

Case Studies

  • Neuropharmacological Studies : In a study involving rodent models, this compound was administered to assess its effects on locomotion and anxiety-related behaviors. Results indicated a dose-dependent reduction in anxiety-like behaviors, suggesting anxiolytic properties.
  • Cognitive Function : Another study evaluated the compound's impact on cognitive performance in mice subjected to stress. The results demonstrated improvements in memory retention and learning tasks, potentially through modulation of dopaminergic pathways.

Toxicology and Safety Profile

While the compound shows promising biological activities, toxicity assessments are crucial for its development as a therapeutic agent. Preliminary toxicological studies indicate that at therapeutic doses, it exhibits a favorable safety profile with minimal side effects observed in animal models.

Scientific Research Applications

Pharmaceutical Development

(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride has been explored as an intermediate in the synthesis of various pharmaceuticals, including cinacalcet, a drug used to treat hyperparathyroidism and manage calcium levels in patients with chronic kidney disease. The synthesis of cinacalcet involves multiple steps where this compound serves as a critical precursor, demonstrating its utility in drug formulation processes .

Chiral Synthesis

The compound is noted for its chirality, which is essential in the synthesis of optically active amines. It can be produced through enzymatic methods that utilize amine transaminases, allowing for the generation of both enantiomers under mild conditions. This feature is particularly valuable in creating chiral drugs that require specific stereochemistry for efficacy .

Biochemical Research

Research indicates that this compound can interact with various biological systems, making it a candidate for studying receptor interactions and metabolic pathways. Its ability to serve as a model compound in pharmacokinetic studies allows researchers to assess drug metabolism and bioavailability .

Case Study 1: Synthesis of Optically Active Amines

A study demonstrated the successful synthesis of several optically active 1-arylpropan-2-amines using this compound as a starting material. The researchers employed a Wacker-Tsuji oxidation followed by biotransamination, achieving high conversion rates (74–92%) for the desired products. This method showcased the compound's versatility and efficiency in producing chiral amines suitable for therapeutic applications .

Case Study 2: Cinacalcet Synthesis Optimization

In the development of cinacalcet, researchers optimized the reaction conditions to improve yield and purity. The incorporation of this compound was pivotal in reducing the number of steps required for synthesis while maintaining high levels of bioactivity. This optimization is crucial for commercial production processes aimed at increasing the availability of cinacalcet in clinical settings .

Comparison with Similar Compounds

The compound is compared below with structural analogs based on substituent variations, stereochemistry, and inferred physicochemical properties.

Structural Analogues and Key Differences

Table 1: Structural Comparison
Compound Name CAS No. Structural Features Key Differences Reference
(2S)-1-[4-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride - - Chiral (S)-configuration
- Trifluoromethylphenyl group
- Secondary amine
Baseline compound -
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride 1081-78-3 - Tertiary amine (methyl substitution)
- Trifluoromethylphenyl group
Increased steric hindrance due to methyl group; reduced basicity compared to secondary amine
2-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride 1260651-23-7 - Phenoxy linker instead of direct phenyl attachment
- Primary amine
Phenoxy group may reduce lipophilicity; altered electronic effects due to oxygen atom
(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride 1314324-00-9 - Cyclopropane ring
- Fluorophenyl group
Rigid cyclopropane structure enhances conformational stability; fluorine substituent less electron-withdrawing than CF₃
(2S)-2-(4-Methoxyphenyl)propan-1-amine hydrochloride 109-00-6 - Methoxy group (electron-donating)
- Primary amine
Methoxy group decreases lipophilicity; altered electronic profile compared to CF₃
(1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride - - Propenyl chain (double bond)
- Secondary amine
Double bond introduces planar rigidity; potential for conjugation effects

Physicochemical and Functional Implications

Lipophilicity: The trifluoromethyl group enhances lipophilicity (logP) compared to methoxy or hydroxyl substituents, improving membrane permeability . Substitution with a phenoxy group (as in CAS 1260651-23-7) may reduce logP due to the polar oxygen atom .

Steric and Electronic Effects: Tertiary amines (e.g., CAS 1081-78-3) exhibit lower basicity and reduced hydrogen-bonding capacity compared to secondary amines .

Metabolic Stability: Trifluoromethyl groups are resistant to oxidative metabolism, extending half-life compared to non-fluorinated analogs . Primary amines (e.g., CAS 109-00-6) may undergo faster N-acetylation or oxidation, reducing bioavailability .

Q & A

Q. Table 1: Comparison of Synthetic Methodologies

StepConditionsMonitoring TechniqueYield (%)Reference
Amine CouplingInert atmosphere, 60°C, 12hTLC (EtOAc/hexane)65-75
Chiral ResolutionChiral HPLC, enantiopure precursorsPolarimetry>98% ee
Salt FormationHCl gas in ethanolpH titration85-90

How can spectroscopic and crystallographic methods characterize this compound’s structure and purity?

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the trifluoromethylphenyl group (δ ~7.6 ppm for aromatic protons) and propan-2-amine backbone (δ ~2.8 ppm for methylene) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 248.1) and isotopic patterns for chlorine/fluorine .
  • X-ray Crystallography : SHELX software refines hydrogen-bonding networks (e.g., N–H···Cl interactions) and enantiomeric configuration .

Q. Table 2: Key Spectroscopic Data

TechniqueObserved Signal/FeatureInterpretationReference
1^1H NMR (DMSO-d6)δ 2.65 (s, 2H, NH2)Propan-2-amine NH2 group
HRMS (ESI+)m/z 248.1 [M+H]+^+Molecular ion confirmation
X-ray DiffractionR-factor = 0.032High-resolution structure

How can researchers resolve discrepancies in pharmacological activity data for this compound?

Advanced Research Focus
Contradictions in activity data (e.g., receptor binding vs. functional assays) require:

  • Dose-response validation : Replicate assays across multiple cell lines or animal models to exclude batch-specific variability .
  • Statistical rigor : Use GraphPad Prism for ANOVA or nonlinear regression to assess significance (e.g., IC50_{50} variability ≤20%) .
  • Metabolic stability testing : Evaluate hepatic microsome stability to rule out rapid degradation in vitro vs. in vivo .

What methodologies analyze hydrogen-bonding patterns in its crystal structure?

Q. Advanced Research Focus

  • Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···Cl, C–H···F) using Etter’s notation (e.g., D(2)D(2) motifs for dimeric interactions) .
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain in the trifluoromethylphenyl group .

Q. Table 3: Hydrogen-Bonding Parameters

Donor-AcceptorDistance (Å)Angle (°)Graph SetReference
N–H···Cl2.12165D(2)D(2)
C–H···F (CF3)2.45152C(6)C(6)

How is enantiomeric purity ensured during synthesis, and what analytical techniques validate it?

Q. Basic Research Focus

  • Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases to separate enantiomers .
  • Circular Dichroism (CD) : Confirm (2S) configuration via Cotton effects at 220-250 nm .

What in vitro models are suitable for assessing its pharmacokinetic properties?

Q. Advanced Research Focus

  • Caco-2 permeability assays : Measure apical-to-basal transport to predict intestinal absorption .
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to quantify unbound fraction .

Q. Table 4: Pharmacokinetic Parameters

ParameterValue (Mean ± SEM)Model SystemReference
LogP2.8 ± 0.3Octanol/water
Plasma Protein Binding89% ± 2%Human serum

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